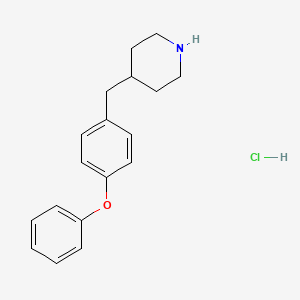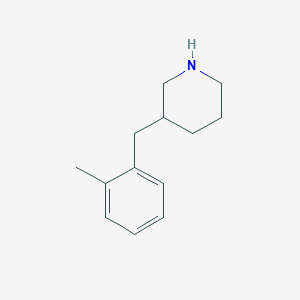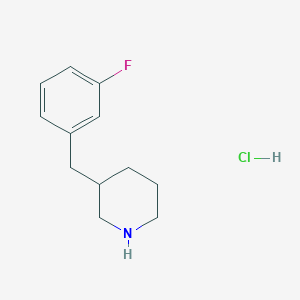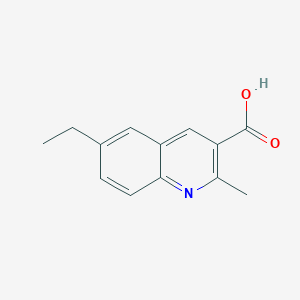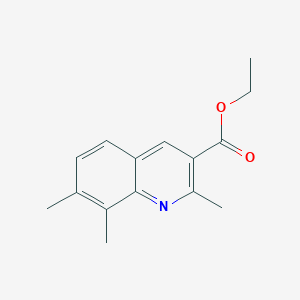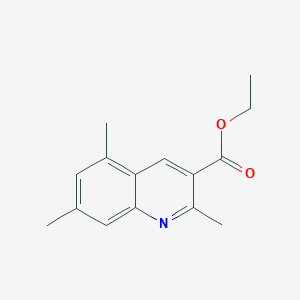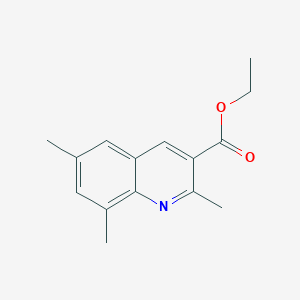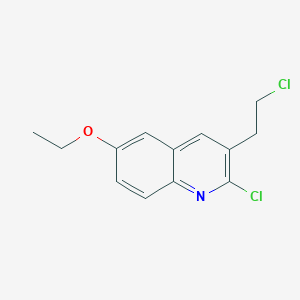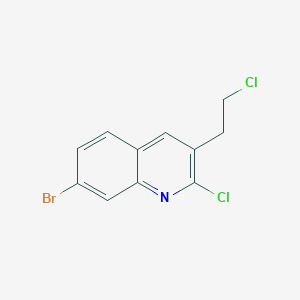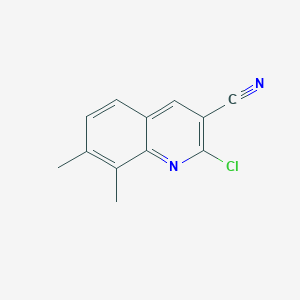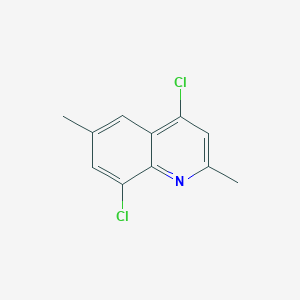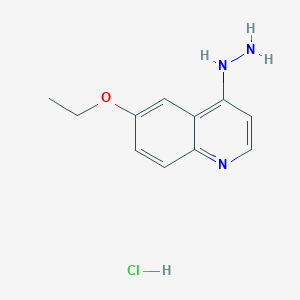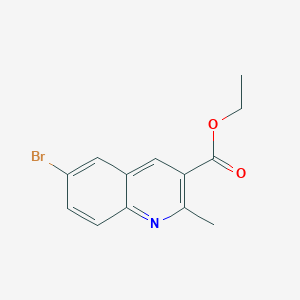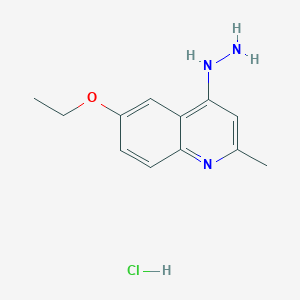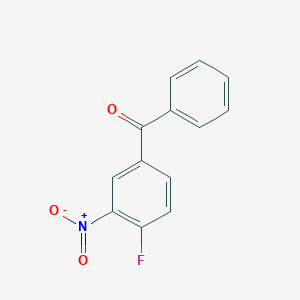
(4-Fluoro-3-nitrophenyl)(phenyl)methanone
概要
説明
“(4-Fluoro-3-nitrophenyl)(phenyl)methanone” is a chemical compound with the CAS Number: 82571-93-5. It has a molecular weight of 245.21 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “(4-Fluoro-3-nitrophenyl)(phenyl)methanone” is C13H8FNO3 . The InChI code is 1S/C13H8FNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-3-nitrophenyl)(phenyl)methanone” are not fully detailed in the sources I found. The compound has a molecular weight of 245.21 . More specific properties like melting point, boiling point, and solubility may need further investigation.科学的研究の応用
Chemical Synthesis and Material Science
- Simultaneous Double C2/C3 Functionalization of Quinoline : This compound has been used in the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone via a one-step process involving the double C2/C3 functionalization of the pyridine ring of a quinoline molecule (Belyaeva et al., 2018).
- Preparation of Poly(keto ether ether amide)s : It serves as an intermediary in the creation of novel polyamide materials with enhanced thermal stability and solubility, useful in advanced technological applications (Sabbaghian et al., 2015).
Biomedical Research
- Antimicrobial and Antiviral Activity : Derivatives of this compound have been studied for their potential as antimicrobial and antiviral agents, with specific activities against fungi and certain viruses (Sharma et al., 2009).
- Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives containing this compound have shown promising anti-inflammatory and antibacterial properties (Ravula et al., 2016).
- Anticancer Potential : Certain derivatives have been identified with antiproliferative activity against human leukemia cells (Vinaya et al., 2011).
Structural Chemistry
- Crystallography and Molecular Structure : The compound and its derivatives have been extensively studied in crystallography to understand their molecular and crystal structures, which is crucial in the design of new materials and drugs (Obregón-Mendoza et al., 2014)
Safety And Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If the compound gets into the eyes, they should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately in all these cases .
将来の方向性
特性
IUPAC Name |
(4-fluoro-3-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPTVOBYACSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561946 | |
| Record name | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
CAS RN |
82571-93-5 | |
| Record name | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

